molecular formula C9H7Cl2NO4 B1303828 Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate CAS No. 286949-63-1

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate

Cat. No. B1303828
M. Wt: 264.06 g/mol
InChI Key: UXNCYKUTRKLPRH-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, is a chemical that has been synthesized and studied in various research contexts. While the exact title compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves reactions between different chemical precursors. For instance, Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate and a chloromethyl-oxadiazole derivative . Similarly, α,α-Diacetoxy-2,4-dichloro-5-nitrobenzaldehyde was obtained unexpectedly from a reaction involving 2,4-dichloro-5-nitrobenzaldehyde and 2-methylbenzothiazole . These studies demonstrate the reactivity of nitro-substituted aromatic compounds and the potential for unexpected products in reactions involving chlorinated nitroaromatics.

Molecular Structure Analysis

The molecular structures of synthesized compounds have been determined using crystallographic methods. For example, the crystal structure of a related compound, Methyl 4-Hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was solved by direct methods and refined to high precision . This analysis revealed intramolecular hydrogen bonding, which is a common feature that could also be present in Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, affecting its stability and reactivity.

Chemical Reactions Analysis

The chemical reactions involving nitro-substituted aromatic compounds can be complex. For instance, the nitration of 1-chloro-2,3-dimethylbenzene resulted in multiple isomers and demonstrated the potential for adduct formation and rearomatization . This suggests that Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate could also undergo various chemical transformations, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate can be inferred from the crystallographic data and synthesis outcomes. The presence of chloro and nitro groups is likely to influence the electron distribution within the molecule, affecting its polarity, solubility, and reactivity. The weak intermolecular interactions observed in the crystal structures of related compounds, such as C—H⋯O and C—H⋯π interactions , could also be relevant for the compound of interest, impacting its crystallinity and potential for forming solid-state networks.

Scientific Research Applications

Organic Synthesis Applications

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate serves as an intermediate in the synthesis of complex organic molecules. For instance, Modi, Oglesby, and Archer (2003) describe its use in the preparation of Indole-2-Acetic Acid Methyl Esters, indicating its utility in multistep organic synthesis processes involving acylation, annulation, and cyclization reactions (Modi, Oglesby, & Archer, 2003). Additionally, Feng Rong (2001) discusses the synthesis of 2 cyano 2 (3′ chloro 2′ nitrophenyl)methyl acetate, showcasing the versatility of similar compounds in chemical synthesis through reactions like diazotization and condensation (Feng Rong, 2001).

Enzymatic and Biological Studies

Research by Levine, Lavis, and Raines (2008) highlights the development of a stable chromogenic substrate for esterases, using structural analogs to investigate enzyme activity. This work emphasizes the potential of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate derivatives in creating tools for biological assays and understanding enzyme mechanisms (Levine, Lavis, & Raines, 2008).

Material Science and Photocatalysis

In the field of material science, Variş et al. (2006) document the synthesis and characterization of conducting polymers derived from nitrophenyl compounds, hinting at the potential applications of Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate in creating materials for electrochromic devices. This research indicates the broader utility of nitrophenyl derivatives in developing new materials with unique electrical and optical properties (Variş et al., 2006).

Environmental Applications

Studies on photodegradation, such as those by Senthilnathan and Philip (2011), explore the use of photocatalysts in degrading toxic organic compounds in water sources. While not directly related to Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate, this research underscores the relevance of similar nitrophenyl compounds in environmental chemistry and pollution mitigation (Senthilnathan & Philip, 2011).

properties

IUPAC Name

methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNCYKUTRKLPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377395
Record name methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,5-dichloro-2-nitrophenyl)acetate

CAS RN

286949-63-1
Record name methyl 2-(4,5-dichloro-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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